1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine, also known as SLV313, is a chemical compound with significant pharmacological properties. It is classified primarily as a serotonin receptor agonist and dopamine receptor antagonist, making it a candidate for developing atypical antipsychotic medications. The compound's structure allows it to interact with various neurotransmitter receptors, which are crucial in treating neuropsychiatric disorders.
The compound is derived from the benzo[b][1,4]dioxin family and features a piperazine moiety. It has been studied for its potential therapeutic effects, particularly in the context of schizophrenia and other mood disorders. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperazine, with the Chemical Abstracts Service (CAS) number being 98224-03-4. Its molecular formula is C12H16N2O2, and it has a molecular weight of approximately 220.27 g/mol .
The synthesis of 1-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine typically involves multi-step organic reactions. One common approach includes:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound .
The molecular structure of 1-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine features a central piperazine ring connected to a dihydrobenzo[b][1,4]dioxin moiety. The structural formula can be represented as follows:
Key structural data include:
The primary chemical reactions involving 1-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine include:
In vitro studies have demonstrated that SLV313 exhibits high affinity for various neurotransmitter receptors, including human recombinant D2 and D3 receptors. This suggests potential applications in treating conditions associated with dopamine dysregulation .
The mechanism of action for 1-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine involves:
Studies have shown that SLV313's dual action could lead to improved therapeutic outcomes in patients with schizophrenia by balancing dopaminergic and serotonergic activity .
Relevant analyses often include high-performance liquid chromatography (HPLC) for purity assessment and stability studies under different environmental conditions .
CAS No.: 125-66-6
CAS No.: 24622-61-5
CAS No.: 172787-73-4
CAS No.: 118524-14-4
CAS No.: 471-84-1
CAS No.: 3233-56-5